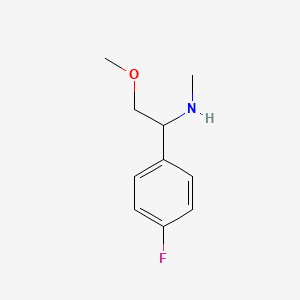![molecular formula C15H11ClN2O5S B2978907 N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 899954-23-5](/img/structure/B2978907.png)
N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges encountered during the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Chemical Properties and Reactions
One study explores the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These compounds exhibit an equilibrium between 5-membered and 7-membered cyclic structures, which are hydrolyzed to form silanols. This research highlights the reactivity and potential synthetic applications of hydroxyphenyl acetamides in organosilicon chemistry (Lazareva et al., 2017).
Biochemical Interactions
Another study investigates the in vitro metabolism of N-alkyl-N-(5-isothiazolyl)- and N-(alkylisothiazolin-5-ylidene)phenylacetamides , demonstrating the role of monooxygenase enzymes in the metabolic pathways of these compounds. This research might provide insights into the metabolic stability and potential bioactivity of structurally related compounds, such as the target molecule (Sheets et al., 1997).
Synthesis and Pharmacophore Analysis
Further research on the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophores as anticonvulsant agents highlights the potential therapeutic applications of benzothiazole-based compounds. This study also includes in silico drug-likeness parameters and pharmacophore measurements, which could be relevant for understanding the drug development potential of similar compounds (Amir et al., 2011).
Antimalarial Activity
Another relevant study involves the synthesis and quantitative structure-activity relationships of tebuquine and related compounds, which demonstrate antimalarial activity. This research underscores the importance of structural features in determining biological activity and could provide a foundation for exploring the antimalarial potential of similar compounds (Werbel et al., 1986).
Chemoselective Acetylation
Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to the formation of N-(2-hydroxyphenyl)acetamide as an intermediate for antimalarial drugs, highlights the synthetic utility and relevance of acetamide intermediates in medicinal chemistry (Magadum & Yadav, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
将来の方向性
This involves discussing potential applications, further studies needed, and any improvements that could be made in its synthesis or use.
Please note that the availability of this information depends on how much research has been done on the compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or trusted resources for accurate information.
特性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5S/c16-9-5-6-12(19)11(7-9)17-14(20)8-18-15(21)10-3-1-2-4-13(10)24(18,22)23/h1-7,19H,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZFYECKAFUETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)
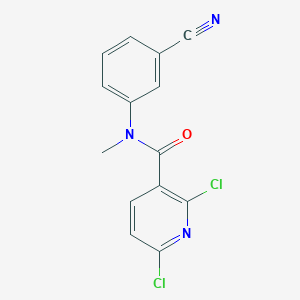
![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
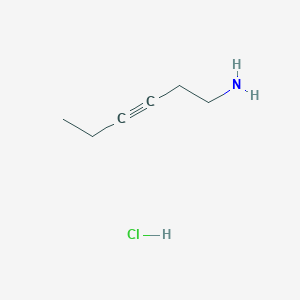
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)
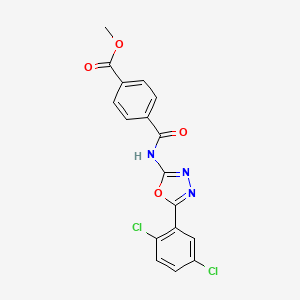
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)
![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)
![3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2978839.png)
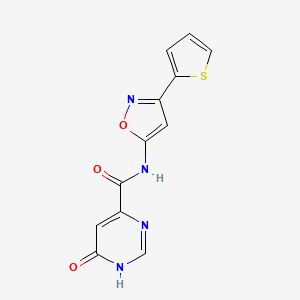
amine](/img/structure/B2978846.png)
